molecular formula C22H25NO4 B2899737 (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-26-9

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2899737
CAS No.: 869077-26-9
M. Wt: 367.445
InChI Key: VWUYZAWZBWFQJN-MOSHPQCFSA-N
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Description

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as diethylamino, ethoxybenzylidene, and hydroxy groups contributes to its diverse reactivity and potential utility in scientific research.

Preparation Methods

The synthesis of (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxybenzylidene Group: This step involves the condensation of an ethoxybenzaldehyde derivative with the benzofuran core under basic or acidic conditions.

    Attachment of the Diethylamino Group: This can be done through nucleophilic substitution reactions using diethylamine.

Industrial production methods may involve optimizing these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the benzylidene group or other functional groups.

    Condensation: The ethoxybenzylidene group can undergo condensation reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one include other benzofuran derivatives with different substituents. These compounds may share similar reactivity patterns but differ in their specific applications and biological activities. For example:

    Benzofuran-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

    6-Hydroxybenzofuran-3(2H)-one: Similar core structure but lacks the diethylamino and ethoxybenzylidene groups, leading to different reactivity and applications.

    2-(2-Ethoxybenzylidene)-6-hydroxybenzofuran: Lacks the diethylamino group, affecting its interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-23(5-2)14-17-18(24)12-11-16-21(25)20(27-22(16)17)13-15-9-7-8-10-19(15)26-6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUYZAWZBWFQJN-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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